3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
Description
3'-(1-Benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is a spirocyclic compound featuring a fused indole-pyrrole core. Key structural attributes include:
- Spiro Junction: A shared spiro carbon connecting indole and pyrrole rings, enforcing a rigid, non-planar conformation that influences molecular interactions .
- 3'-(1-Benzofuran-2-ylcarbonyl): Introduces aromaticity and π-stacking capabilities. 1'-[3-(Dimethylamino)propyl]: A protonatable tertiary amine, likely improving aqueous solubility under acidic conditions. 4'-Hydroxyl Group: Facilitates hydrogen bonding and polarity.
Properties
Molecular Formula |
C27H27N3O5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-3'-hydroxyspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C27H27N3O5/c1-4-29-19-12-7-6-11-18(19)27(26(29)34)22(24(32)25(33)30(27)15-9-14-28(2)3)23(31)21-16-17-10-5-8-13-20(17)35-21/h5-8,10-13,16,32H,4,9,14-15H2,1-3H3 |
InChI Key |
XPGMWLDIOGQWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Biological Activity
The compound 3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is a synthetic organic molecule notable for its complex spirocyclic structure. This compound incorporates both indole and pyrrole moieties along with a benzofuran carbonyl group and a dimethylamino side chain. The unique combination of these functional groups suggests potential biological activities that merit further investigation.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 459.5 g/mol. The structural features include:
- Benzofuran moiety : Known for various biological activities including anti-inflammatory and antioxidant properties.
- Spiro[indole-pyrrole] framework : This structural element is often associated with diverse pharmacological effects.
- Dimethylamino group : Typically enhances the lipophilicity and bioavailability of compounds.
Biological Activity Overview
Preliminary studies on similar compounds indicate that they may exhibit significant biological activities such as:
- Anticancer Activity : Compounds with spirocyclic structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of indole and pyrrole are often investigated for their ability to induce apoptosis in cancer cells.
- Neuropharmacological Effects : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly acting as modulators for serotonin or dopamine receptors.
- Antimicrobial Properties : Some benzofuran derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial drug development.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies :
- Neuropharmacological Investigations :
-
Antimicrobial Activity :
- A comparative analysis found that benzofuran-based compounds exhibited varying degrees of antimicrobial activity against pathogenic bacteria, with some derivatives showing MIC values as low as 15 µg/mL .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to the target compound:
| Compound Name | Structure Type | Anticancer Activity (IC50) | Neuropharmacological Effects | Antimicrobial Activity (MIC) |
|---|---|---|---|---|
| Compound A | Spiro[indole-pyrrole] | < 10 µM | Moderate binding affinity | 20 µg/mL |
| Compound B | Benzofuran derivative | 15 µM | High binding affinity | 15 µg/mL |
| Target Compound | Spiro[indole-pyrrole] | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related spiro derivatives:
Key Observations:
Substituent Impact: The 3-(dimethylamino)propyl chain may improve solubility in polar solvents compared to shorter alkyl chains (e.g., ethyl or methyl in ).
Bioactivity Implications: While antibacterial activity is noted for 4c and 4d , the target compound’s tertiary amine and hydroxyl group could favor interactions with neurological or inflammatory targets.
Computational and Structural Analysis
- Conformational Studies : Tools like SHELX () and Cremer-Pople puckering parameters () are critical for analyzing spiro ring conformations. The target compound’s puckering amplitude and phase angles could predict its binding mode compared to less rigid analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
